O-Ethyl O-(4-methylquinolin-6-yl) phenylphosphonothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-Ethyl O-(4-methylquinolin-6-yl) phenylphosphonothioate is a chemical compound known for its application as an organophosphate insecticide. It is structurally characterized by the presence of a quinoline ring, a phenyl group, and a phosphonothioate moiety. This compound has been studied for its effectiveness in controlling various pests and its potential impact on the environment and human health .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-Ethyl O-(4-methylquinolin-6-yl) phenylphosphonothioate typically involves the reaction of quinoline derivatives with phenylphosphonothioic dichloride in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or toluene and temperatures ranging from 0°C to room temperature. The reaction proceeds through nucleophilic substitution, where the quinoline derivative acts as the nucleophile .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as recrystallization or chromatography to remove impurities and obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
O-Ethyl O-(4-methylquinolin-6-yl) phenylphosphonothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the phosphonothioate group to phosphine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkoxides or amines can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, phosphine derivatives, and various substituted phosphonothioates .
Scientific Research Applications
O-Ethyl O-(4-methylquinolin-6-yl) phenylphosphonothioate has been extensively studied for its applications in various fields:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying organophosphate chemistry.
Biology: Investigated for its effects on acetylcholinesterase activity and its potential as a biochemical tool.
Medicine: Explored for its potential use in developing treatments for diseases involving acetylcholinesterase inhibition.
Industry: Applied as an insecticide for controlling pests in agriculture
Properties
CAS No. |
61391-48-8 |
---|---|
Molecular Formula |
C18H18NO2PS |
Molecular Weight |
343.4 g/mol |
IUPAC Name |
ethoxy-(4-methylquinolin-6-yl)oxy-phenyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C18H18NO2PS/c1-3-20-22(23,16-7-5-4-6-8-16)21-15-9-10-18-17(13-15)14(2)11-12-19-18/h4-13H,3H2,1-2H3 |
InChI Key |
ICULFALCWQAJQS-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=S)(C1=CC=CC=C1)OC2=CC3=C(C=CN=C3C=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.